Regioisomeric Differentiation: 1,6- vs. 1,5-Naphthyridine Scaffold Performance in c-Met Kinase Inhibition
In a direct scaffold comparison study, two series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed via scaffold-hopping from the c-Met inhibitor MK-2461 and evaluated side-by-side in the same assay systems . The study concluded that 1,6-naphthyridine is a more promising c-Met inhibitory structural core than 1,5-naphthyridine . Compounds 26b and 26c from the 1,6-naphthyridine series demonstrated the most potent enzymatic and cytotoxic activities across all tested analogs . This head-to-head comparison provides direct empirical evidence that the 1,6-regioisomeric arrangement confers superior kinase engagement relative to the 1,5-isomer when identical substituent strategies are employed .
| Evidence Dimension | Scaffold suitability for c-Met kinase inhibition |
|---|---|
| Target Compound Data | 1,6-Naphthyridine series compounds 26b and 26c exhibited best enzymatic and cytotoxic activities |
| Comparator Or Baseline | 1,5-Naphthyridine series with identical substitution patterns |
| Quantified Difference | 1,6-Naphthyridine identified as more promising c-Met inhibitory core; 26b and 26c showed best overall activities |
| Conditions | c-Met kinase enzymatic assay; Hela and A549 cell line cytotoxicity assays; western blot validation |
Why This Matters
For procurement decisions in kinase inhibitor programs, this direct evidence eliminates the need for empirical testing of isomeric alternatives, reducing synthesis iterations and accelerating hit-to-lead timelines.
